molecular formula C6H11NO B14800617 (1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol

(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol

Cat. No.: B14800617
M. Wt: 113.16 g/mol
InChI Key: VQIILGJJJQKLPC-PBXRRBTRSA-N
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Description

rel-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable bicyclic precursor with a nitrogen-containing reagent under specific conditions to introduce the nitrogen atom into the ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: rel-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of rel-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-
  • rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate

Uniqueness: rel-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system. This structural feature imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-3-5-4(6)1-2-7-5/h4-8H,1-3H2/t4-,5-,6+/m1/s1

InChI Key

VQIILGJJJQKLPC-PBXRRBTRSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1[C@H](C2)O

Canonical SMILES

C1CNC2C1C(C2)O

Origin of Product

United States

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